N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is a synthetic organic compound that combines structural elements from indole and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid and 1H-indole-3-ethylamine.
Coupling Reaction: The carboxylic acid group of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation: The activated carboxylic acid reacts with 1H-indole-3-ethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as acyl chlorides can be used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Known for its potential antiviral activity.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific combination of indole and quinoline structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C23H25N3O/c1-15-13-23(2,3)26-21-17(15)8-6-9-19(21)22(27)24-12-11-16-14-25-20-10-5-4-7-18(16)20/h4-10,13-14,25-26H,11-12H2,1-3H3,(H,24,27) |
InChI Key |
LGUOKIBEYLNLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)NCCC3=CNC4=CC=CC=C43)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.